Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate
Description
Properties
CAS No. |
79410-64-3 |
|---|---|
Molecular Formula |
C13H10NNaO5S |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
sodium;4-hydroxy-6-(prop-2-enoylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C13H11NO5S.Na/c1-2-13(16)14-9-4-3-8-5-10(20(17,18)19)7-12(15)11(8)6-9;/h2-7,15H,1H2,(H,14,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
SLNBXXGUWGADSV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
The preparation of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine (R-NH2) with a phosphate ester (PO(OH)3). The reaction is typically carried out under controlled temperature and reaction conditions to ensure high purity of the final product. Industrial production methods also follow similar synthetic routes, with strict control over reaction parameters to achieve consistent quality .
Chemical Reactions Analysis
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of scientific research applications, including:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Utilized in pharmaceutical formulations to improve drug delivery and bioavailability.
Mechanism of Action
The mechanism of action of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their interaction with cell membranes and proteins. These compounds can alter the surface tension of cell membranes, leading to changes in membrane permeability and fluidity. They may also interact with proteins, affecting their folding and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s surfactant properties .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below highlights key structural differences and similarities between the target compound and related naphthalene sulphonates:
Related compounds with hydroxy and sulphonate groups, such as 4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid sodium salt, have CAS 6259-53-6 .
Physicochemical Properties
- Solubility: The sulphonate group enhances water solubility, critical for dye applications. Brominated derivatives (e.g., ) exhibit reduced solubility compared to non-halogenated analogs .
- Stability: Azo-linked compounds (e.g., Acid Brown 88) are prone to photodegradation, whereas the (1-oxoallyl)amino group in the target compound may confer greater UV stability .
- Spectral Properties : Azo dyes (e.g., ) absorb strongly in the visible range (λₘₐₓ 450–600 nm), while hydroxy-substituted naphthalene sulphonates often fluoresce under UV light .
Toxicological and Environmental Profiles
- Azo dyes can release carcinogenic aromatic amines upon reductive cleavage .
- Biodegradability: Sulphonated naphthalenes generally exhibit low biodegradability.
Research Findings and Data
Regulatory Considerations
- EU Regulations : Compounds like Acid Brown 88 must comply with REACH and restrictions on hazardous substances (). Brominated dyes may require additional risk assessments .
Biological Activity
Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate, also known by its IUPAC name, is a sulfonated naphthalene derivative with diverse biological activities. Its structure includes a naphthalene core substituted with hydroxyl and sulfonate groups, as well as an allylamine moiety, which contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10NNaO5S
- Molecular Weight : 315.277 g/mol
- CAS Number : 79410-64-3
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Character : The compound exhibits strong electrophilic properties, allowing it to form covalent bonds with biological macromolecules, including proteins and nucleic acids. This can lead to alterations in cellular functions and pathways.
- Reactive Oxygen Species (ROS) Generation : Similar to other naphthoquinone derivatives, this compound can generate ROS, which play a dual role in cell signaling and apoptosis induction. Elevated ROS levels can lead to oxidative stress, damaging cellular components and promoting cell death in cancer cells .
- DNA Intercalation : The planar structure of the naphthalene core enables intercalation between DNA base pairs, potentially disrupting replication and transcription processes .
Antitumoral Activity
Research indicates that this compound possesses significant antitumoral properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis via ROS-mediated pathways.
- Inhibition of topoisomerase enzymes, crucial for DNA replication .
Antimicrobial Effects
The compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness is hypothesized to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Study on Antitumoral Effects
A study evaluated the effects of this compound on human colon cancer cells (HCT-116). Results indicated:
- A dose-dependent reduction in cell viability.
- Increased levels of oxidative stress markers in treated cells compared to controls.
| Concentration (µg/mL) | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 75 | 5 |
| 50 | 50 | 15 |
| 100 | 30 | 25 |
Study on Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed:
- Inhibition zones indicating effective antimicrobial action.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
